molecular formula C11H17F3N6 B13420489 2-Dimethylamino-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)-s-triazine CAS No. 58892-52-7

2-Dimethylamino-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)-s-triazine

Cat. No.: B13420489
CAS No.: 58892-52-7
M. Wt: 290.29 g/mol
InChI Key: UGNSPHRXRIHDQG-UHFFFAOYSA-N
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Description

2-Dimethylamino-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)-s-triazine is a synthetic compound that belongs to the class of s-triazines. The presence of the trifluoromethyl group in its structure makes it particularly interesting for various applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylamino-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)-s-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloro-6-(trifluoromethyl)-s-triazine with 4-methylpiperazine and dimethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Dimethylamino-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)-s-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can produce various substituted triazines .

Scientific Research Applications

2-Dimethylamino-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)-s-triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Dimethylamino-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)-s-triazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Dimethylamino-4-(4-methylpiperazin-1-yl)-6-chloro-s-triazine
  • 2-Dimethylamino-4-(4-methylpiperazin-1-yl)-6-methyl-s-triazine

Uniqueness

The presence of the trifluoromethyl group in 2-Dimethylamino-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)-s-triazine distinguishes it from similar compounds. This group imparts unique properties such as increased metabolic stability and enhanced biological activity, making it a valuable compound for various applications .

Properties

CAS No.

58892-52-7

Molecular Formula

C11H17F3N6

Molecular Weight

290.29 g/mol

IUPAC Name

N,N-dimethyl-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C11H17F3N6/c1-18(2)9-15-8(11(12,13)14)16-10(17-9)20-6-4-19(3)5-7-20/h4-7H2,1-3H3

InChI Key

UGNSPHRXRIHDQG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC(=N2)C(F)(F)F)N(C)C

Origin of Product

United States

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